![molecular formula C14H18ClNO3 B6203613 tert-butyl 2-(2-chloroacetamido)-2-phenylacetate CAS No. 1955507-40-0](/img/no-structure.png)
tert-butyl 2-(2-chloroacetamido)-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 2-(2-chloroacetamido)-2-phenylacetate is a chemical compound with the molecular formula C8H14ClNO3 . It has a molecular weight of 207.66 . The compound is also known as tert-butyl (2-chloroacetyl)glycinate .
Molecular Structure Analysis
The InChI code for tert-butyl 2-(2-chloroacetamido)-2-phenylacetate is 1S/C8H14ClNO3/c1-8(2,3)13-7(12)5-10-6(11)4-9/h4-5H2,1-3H3,(H,10,11) . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a melting point of 67-68 degrees Celsius . More detailed physical and chemical properties may be available in specific product documentation or safety data sheets.Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-(2-chloroacetamido)-2-phenylacetate involves the reaction of tert-butyl 2-aminobenzoate with 2-chloroacetyl chloride, followed by reaction with phenylacetic acid.", "Starting Materials": [ "tert-butyl 2-aminobenzoate", "2-chloroacetyl chloride", "phenylacetic acid", "diethyl ether", "sodium bicarbonate", "hydrochloric acid", "sodium chloride", "magnesium sulfate" ], "Reaction": [ "Step 1: Dissolve tert-butyl 2-aminobenzoate in diethyl ether and add 2-chloroacetyl chloride dropwise with stirring. Allow the reaction mixture to stir at room temperature for 2 hours.", "Step 2: Add a solution of sodium bicarbonate to the reaction mixture to neutralize the excess 2-chloroacetyl chloride. Extract the product with diethyl ether and wash the organic layer with water.", "Step 3: Dry the organic layer over magnesium sulfate and evaporate the solvent to obtain tert-butyl 2-(2-chloroacetamido)benzoate.", "Step 4: Dissolve tert-butyl 2-(2-chloroacetamido)benzoate in diethyl ether and add phenylacetic acid dropwise with stirring. Allow the reaction mixture to stir at room temperature for 2 hours.", "Step 5: Add hydrochloric acid to the reaction mixture to acidify the solution. Extract the product with diethyl ether and wash the organic layer with water.", "Step 6: Dry the organic layer over magnesium sulfate and evaporate the solvent to obtain tert-butyl 2-(2-chloroacetamido)-2-phenylacetate.", "Step 7: Purify the product by recrystallization from a suitable solvent, such as ethanol or methanol.", "Step 8: Dry the product under vacuum to obtain pure tert-butyl 2-(2-chloroacetamido)-2-phenylacetate." ] } | |
CAS RN |
1955507-40-0 |
Product Name |
tert-butyl 2-(2-chloroacetamido)-2-phenylacetate |
Molecular Formula |
C14H18ClNO3 |
Molecular Weight |
283.8 |
Purity |
93 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.